molecular formula C9H14Br2N2O B2546969 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide CAS No. 1955499-08-7

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide

Cat. No.: B2546969
CAS No.: 1955499-08-7
M. Wt: 326.032
InChI Key: CKIBLPHPDLUVAR-UHFFFAOYSA-N
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Description

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide is a chemical compound belonging to the benzodiazepine class Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-diamine with a suitable aldehyde or ketone, followed by cyclization to form the benzodiazepine ring. The hydroxyl group at the 7-position can be introduced through selective oxidation or other functional group transformations. The final step involves the formation of the dihydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or other oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced derivatives, potentially altering its pharmacological properties.

    Substitution: Various substituents can be introduced at different positions on the benzodiazepine ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.

    Industry: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide involves its interaction with specific molecular targets in the body. It is believed to act on the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative, anxiolytic, and muscle relaxant effects. The exact pathways and molecular interactions are still under investigation, but the compound’s structure suggests it may share similarities with other benzodiazepines in its mode of action.

Comparison with Similar Compounds

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol dihydrobromide can be compared with other benzodiazepines such as diazepam, lorazepam, and alprazolam. While all these compounds share a common benzodiazepine core, they differ in their substituents and pharmacological profiles. For example:

    Diazepam: Known for its long-acting effects and use in treating anxiety and seizures.

    Lorazepam: Has a shorter duration of action and is often used for acute anxiety and sedation.

    Alprazolam: Known for its rapid onset and use in treating panic disorders.

The unique structure of this compound, particularly the hydroxyl group at the 7-position, may confer distinct pharmacological properties compared to these other benzodiazepines.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-7-ol;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2BrH/c12-8-1-2-9-7(5-8)6-10-3-4-11-9;;/h1-2,5,10-12H,3-4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIBLPHPDLUVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)O.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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